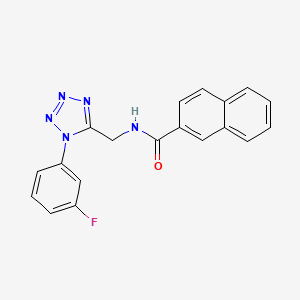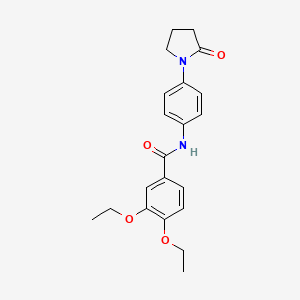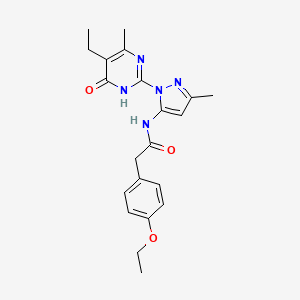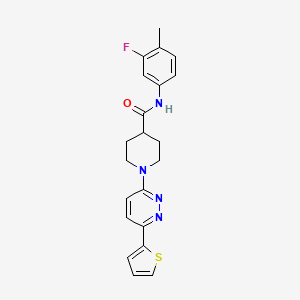
5-Methylhexane-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Methylhexane-2,4-diol is an organic compound with the molecular formula C7H16O2 . It is also known by other names such as 2,4-Hexanediol, 5-methyl-, 5-Methyl-2,4-hexandiol, and 5-Methyl-2,4-hexanediol .
Molecular Structure Analysis
The molecular structure of 5-Methylhexane-2,4-diol consists of a seven-carbon chain with two hydroxyl groups attached to the second and fourth carbons and a methyl group attached to the fifth carbon . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Chemical Reactions Analysis
Diols, like 5-Methylhexane-2,4-diol, can undergo a variety of reactions. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .Physical And Chemical Properties Analysis
5-Methylhexane-2,4-diol has a molecular formula of C7H16O2 . The average mass is 132.201 Da and the monoisotopic mass is 132.115036 Da .Scientific Research Applications
1. Hydroisomerization and Catalysis
5-Methylhexane-2,4-diol and its structural analogs play a role in the field of hydroisomerization and catalysis. For example, the hydroconversion of heptane isomers over catalysts like Pd/SAPO has been studied, revealing the influence of acid and metal site concentration on activity and selectivity. The reactivity and product distribution of heptane isomers, including compounds structurally related to 5-Methylhexane-2,4-diol, are significantly affected by these catalysts (Höchtl, Jentys, & Vinek, 2000).
2. Synthesis of Natural Product Building Blocks
5-Methylhexane-2,4-diol derivatives are used in synthesizing natural product building blocks. A study on the synthesis of 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, a derivative, demonstrated its utility in natural product synthesis. Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) were employed for its chiral characterization (De Gussem et al., 2013).
3. Role in Photoreactions of Aliphatic Ketones
Aliphatic ketones, including those related to 5-Methylhexane-2,4-diol, have been studied in photoreactions. Research focusing on the photochemistry of similar compounds in various solvents highlights the significance of these molecules in understanding photoreaction mechanisms (Encina & Lissi, 1976).
4. Hydrogen-Bonded Molecular Crystals
Derivatives of hexaphenylbenzene, which include structural analogs of 5-Methylhexane-2,4-diol, have been engineered to form hydrogen-bonded molecular crystals. These studies have implications in materials science, particularly in the design of molecular networks with specific properties (Maly et al., 2007).
5. Use as Percutaneous Absorption Enhancer
5-Methylhexane-2,4-diol, as a diol, can be related to compounds like pentane-1,5-diol, which are studied for their potential as percutaneous absorption enhancers in dermatology. These compounds can improve the absorption of active substances through the skin (Faergemann et al., 2005).
6. Catalytic Dehydration Studies
Studies on catalytic dehydration, such as the transformation of 4-hexene-1,3-diol to 1,3,5-hexatriene, provide insights into chemical processes relevant to derivatives of 5-Methylhexane-2,4-diol. These studies are crucial for understanding the behavior of similar compounds under catalytic conditions (Safarov et al., 1982).
properties
IUPAC Name |
5-methylhexane-2,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-5(2)7(9)4-6(3)8/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDZJWZHGKDMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(C)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2826865.png)



![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2826873.png)


![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2826879.png)

![N-[2-(2,2-Difluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2826881.png)
![8-(2,4-Dimethylphenyl)-1-methyl-3-pentyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2826882.png)
![Methyl 5-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate](/img/structure/B2826884.png)

